(4-Morpholin-4-ylquinolin-2-yl)boronic acid

Suzuki-Miyaura coupling HIPK2 kinase inhibition regioselective borylation

(4-Morpholin-4-ylquinolin-2-yl)boronic acid is a heteroarylboronic acid building block comprising a quinoline core substituted with a morpholine ring at the 4-position and a boronic acid (-B(OH)₂) group at the 2-position. This compound belongs to the class of C-2 borylated quinolines, which serve as versatile intermediates in palladium-catalyzed cross-coupling reactions for the construction of pharmaceutically relevant scaffolds.

Molecular Formula C13H15BN2O3
Molecular Weight 258.08 g/mol
Cat. No. B12635026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Morpholin-4-ylquinolin-2-yl)boronic acid
Molecular FormulaC13H15BN2O3
Molecular Weight258.08 g/mol
Structural Identifiers
SMILESB(C1=NC2=CC=CC=C2C(=C1)N3CCOCC3)(O)O
InChIInChI=1S/C13H15BN2O3/c17-14(18)13-9-12(16-5-7-19-8-6-16)10-3-1-2-4-11(10)15-13/h1-4,9,17-18H,5-8H2
InChIKeyZNVWYTHYVFDJSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Morpholin-4-ylquinolin-2-yl)boronic Acid: Core Chemical Identity and Procurement-Relevant Structural Features


(4-Morpholin-4-ylquinolin-2-yl)boronic acid is a heteroarylboronic acid building block comprising a quinoline core substituted with a morpholine ring at the 4-position and a boronic acid (-B(OH)₂) group at the 2-position. This compound belongs to the class of C-2 borylated quinolines, which serve as versatile intermediates in palladium-catalyzed cross-coupling reactions for the construction of pharmaceutically relevant scaffolds. The morpholine substituent contributes to improved aqueous solubility and acts as a hydrogen-bond acceptor, while the boronic acid handle at the 2-position enables orthogonal reactivity compared to regioisomeric analogs bearing the boron functionality at other positions on the quinoline ring. Although specific physical-chemical data (melting point, solubility, LogP) for this precise compound are not widely published in the primary literature, its structural features align with those of borylated quinoline derivatives reported to exhibit activity against kinases such as HIPK2 [1].

Why (4-Morpholin-4-ylquinolin-2-yl)boronic Acid Cannot Be Simply Replaced by In-Class Analogs: The Problem of Generic Substitution


Quinoline boronic acids are not interchangeable commodities. The position of the boronic acid group on the quinoline ring fundamentally dictates reactivity in cross-coupling reactions, metal coordination behavior, and biological target engagement. Moving the boronic acid from position 2 to position 4, 6, or 8 can invert regioselectivity in Suzuki-Miyaura couplings [1], alter the compound's ability to participate in directed C-H activation [2], and change inhibitory potency against protein targets. The morpholine substituent further modulates electronic character and solubility; its removal or replacement with other amines (e.g., piperidine, piperazine) can shift logD by more than 0.5 units and alter kinase selectivity profiles. For example, in borylated quinoline HIPK2 inhibitors, the 2-borylated regioisomer showed distinct activity from the 4-borylated analog [1]. Procurement decisions must therefore specify both the borylation position and the amine substituent identity, as generic substitution with a regioisomer or a different amine-bearing quinoline boronic acid risks compromising synthetic yield, biological activity, or both.

Quantitative Differentiation Evidence for (4-Morpholin-4-ylquinolin-2-yl)boronic Acid Versus Closest Analogs


Regioisomeric Boron Position in Quinoline Scaffolds: Impact on Suzuki Coupling Efficiency and HIPK2 Inhibitory Activity

In the synthesis of boron-based HIPK2 inhibitors, 2-borylated quinoline derivatives exhibited distinct biological activity compared to their 4-borylated counterparts. Specifically, the Pd-catalyzed C-4 borylation of 4-chloroquinolines with B₂pin₂ provided access to 4-borylated products [1]; however, when the boronic acid is positioned at C-2, the resulting compounds showed a different profile in kinase inhibition assays. Although exact IC₅₀ values for (4-morpholin-4-ylquinolin-2-yl)boronic acid are not publicly disclosed, the C-2 borylated scaffold is structurally analogous to the key intermediate used to build HIPK2-targeting oxaboroles and trifluoroborate salts reported in the same study [1]. This contrasts with 4-morpholinoquinolin-6-ylboronic acid (CAS 1201845-56-8) , where the boronic acid at the 6-position renders it unsuitable for the same HIPK2-focused coupling sequence due to altered electronic and steric factors.

Suzuki-Miyaura coupling HIPK2 kinase inhibition regioselective borylation

Morpholine Substituent Contribution to Solubility and Kinase Selectivity: In Silico Comparison with Piperidine Analog

The morpholine ring in (4-morpholin-4-ylquinolin-2-yl)boronic acid imparts unique physicochemical properties compared to analogs bearing alternative saturated heterocycles. Morpholine-containing quinolines generally exhibit lower logD values and improved aqueous solubility relative to piperidine-substituted counterparts due to the electron-withdrawing oxygen atom [1]. A comprehensive review of morpholine in medicinal chemistry highlights that replacing piperidine with morpholine reduces logD by approximately 0.5–0.8 units on average and often improves metabolic stability by reducing CYP450-mediated N-dealkylation [1]. For the specific compound (4-morpholin-4-ylquinolin-2-yl)boronic acid, no direct head-to-head solubility or stability data are publicly available against its piperidine analog (e.g., 4-(piperidin-1-yl)quinolin-2-ylboronic acid). Nevertheless, the class-level effect is well-established: the morpholine oxygen reduces amine basicity (pKa ≈ 8.3 vs. 10.6 for piperidine), thereby decreasing the fraction ionized at physiological pH and potentially enhancing passive membrane permeability while maintaining sufficient solubility.

Physicochemical properties LogD kinase selectivity

C-2 Boronic Acid as a Handle for Orthogonal Functionalization in Minisci-Type Radical Couplings

Quinoline substrates bearing boronic acids at the C-2 position can participate in Lewis acid-catalyzed Borono-Minisci reactions with arylboronic acids, a reactivity mode that is not accessible to the corresponding C-4 or C-6 borylated regioisomers [1]. In a representative study, electron-rich arylboronic acids were coupled with quinoline N-oxides under Lewis acid catalysis, and the regiochemical outcome was strongly influenced by the position of substituents on the quinoline ring [1]. Although (4-morpholin-4-ylquinolin-2-yl)boronic acid itself was not explicitly tested, the C-2 position is expected to direct radical addition to the adjacent C-3 or C-4 position of the quinoline, whereas a C-4-borylated analog would direct to a different site. The morpholine substituent may further modulate the electron density of the quinoline π-system, potentially altering the rate of radical addition relative to unsubstituted or halogen-substituted analogs.

Minisci reaction C-H functionalization radical coupling

High-Impact Application Scenarios for (4-Morpholin-4-ylquinolin-2-yl)boronic Acid Based on Verified Differentiation Evidence


Synthesis of Boron-Containing HIPK2 Kinase Inhibitors via Orthogonal Suzuki Coupling at C-2

Medicinal chemistry teams targeting homeodomain interacting protein kinase 2 (HIPK2) can utilize (4-morpholin-4-ylquinolin-2-yl)boronic acid as a key intermediate for the construction of oxaborole-based inhibitors [1]. The C-2 borylation site allows for a selective Suzuki coupling with an appropriately halogenated arene while leaving the morpholine substituent intact for subsequent derivatization. This regiochemical strategy was successfully employed to generate a series of borylated quinoline HIPK2 inhibitors [1], and the morpholine-bearing variant may offer enhanced solubility and kinase selectivity relative to unsubstituted or halogen-substituted analogs. Procurement of this specific regioisomer ensures compatibility with the published synthetic route, reducing optimization time.

Divergent Library Synthesis via Sequential C-2 Boronic Acid Reactivity Followed by Morpholine N-Arylation

The orthogonality of the C-2 boronic acid and the morpholine nitrogen enables a two-step diversification strategy: (i) initial Suzuki-Miyaura or Minisci-type functionalization at the C-2 position using the boronic acid handle, followed by (ii) Chan-Evans-Lam N-arylation of the morpholine ring to introduce a second point of diversity [1][2]. This sequential approach is not feasible with quinoline boronic acids lacking the morpholine substituent or with regioisomers where the boronic acid is positioned away from the reactive C-2 site. Such a strategy is particularly valuable in fragment-based drug discovery and DNA-encoded library (DEL) synthesis, where maximizing chemical space exploration from a single building block is critical.

Physicochemical Property Optimization in CNS-Targeted Quinoline Programs

For neuroscience drug discovery projects targeting CNS-penetrant quinoline-based ligands (e.g., mGluR modulators), the morpholine substituent represents a privileged fragment for balancing solubility and blood-brain barrier permeability [1]. The reduced basicity of morpholine (pKa ~8.3) compared to piperidine (pKa ~10.6) minimizes P-glycoprotein efflux and lysosomal trapping, while the boronic acid at C-2 serves as a synthetic linchpin for late-stage diversification. Although direct CNS penetration data for (4-morpholin-4-ylquinolin-2-yl)boronic acid are lacking, the class-level evidence supports its selection over more basic amine analogs in early-stage hit-to-lead campaigns where CNS exposure is a key requirement.

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